molecular formula C8H11N3O3 B11824359 4-nitro-3-(oxan-4-yl)-1H-pyrazole

4-nitro-3-(oxan-4-yl)-1H-pyrazole

Cat. No.: B11824359
M. Wt: 197.19 g/mol
InChI Key: UNKYCWFIVTVIFP-UHFFFAOYSA-N
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Description

4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) typically involves the reaction of tetrahydro-2H-pyran-4-yl methyl sulfonate with 4-pyrazole boronic ester in the presence of cesium carbonate and dimethylformamide (DMF) as a solvent. The reaction is carried out at 100°C overnight, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-amino-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole).

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound may also interact with enzymes and receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) is unique due to the combination of the nitro group and the tetrahydro-2H-pyran moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-nitro-5-(oxan-4-yl)-1H-pyrazole

InChI

InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,9,10)

InChI Key

UNKYCWFIVTVIFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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